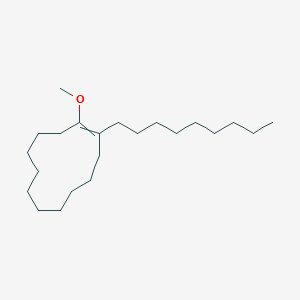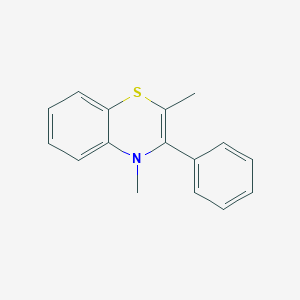![molecular formula C11H8F6O2S B14210259 1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene CAS No. 918341-12-5](/img/structure/B14210259.png)
1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with methanesulfonyl and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactions. The reaction conditions often require the presence of strong acids or bases and specific catalysts to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, reduced benzene derivatives, and various substituted benzene compounds .
科学的研究の応用
1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methanesulfonyl and trifluoromethyl groups influence the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The pathways involved include the formation of reactive intermediates that facilitate further chemical transformations .
類似化合物との比較
- 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
- 1,3-Dichlorobenzene
- 1,3,5-Trifluorobenzene
Uniqueness: 1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene is unique due to the presence of both methanesulfonyl and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it valuable for specific applications in research and industry .
特性
CAS番号 |
918341-12-5 |
|---|---|
分子式 |
C11H8F6O2S |
分子量 |
318.24 g/mol |
IUPAC名 |
1-(2-methylsulfonylethenyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H8F6O2S/c1-20(18,19)3-2-7-4-8(10(12,13)14)6-9(5-7)11(15,16)17/h2-6H,1H3 |
InChIキー |
JESCBLZQBSVQHS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C=CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid](/img/structure/B14210177.png)


![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)
![2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14210209.png)
![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14210211.png)

![[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol](/img/structure/B14210219.png)


![3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14210234.png)


![1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14210250.png)
